Dikegulac sodium

Overview

Description

Dikegulac sodium, also known as sodium 2,3:4,6-bis-O-(1-methylethylidene)-L-xylo-2-hexulofuranosonic acid, is a plant growth regulator primarily used in agriculture. It is known for its ability to inhibit DNA synthesis in plants, thereby suppressing apical dominance and promoting lateral branching. This compound is widely used to create bushier growth habits in plants and to inhibit fruiting and flowering .

Mechanism of Action

Target of Action

Dikegulac sodium primarily targets the apical meristems of plants . The apical meristems are the sites of active cell division and growth in plants, and they play a crucial role in plant development and morphology.

Mode of Action

When absorbed by a plant, this compound is translocated to its apical meristems, where it inhibits DNA synthesis . This action suppresses the apical dominance in the plant, which is the phenomenon where the main, central stem of the plant grows more strongly than the other side stems .

Biochemical Pathways

The inhibition of DNA synthesis by this compound affects the normal growth and development pathways in plants. It results in the suppression of apical dominance, which can stimulate lateral branching, leading to a bushier growth habit . This compound can also inhibit the synthesis of plastid and cytoplasmic ribosomal RNAs , which are crucial components of the protein synthesis machinery in cells.

Pharmacokinetics

It is known that the compound can be applied as a foliar spray or a trunk injection, suggesting that it can be absorbed through both the leaves and the trunk of plants . Once absorbed, it is translocated to the apical meristems .

Result of Action

The inhibition of DNA synthesis by this compound leads to various molecular and cellular effects. It can cause the formation of yellow misshapen leaves , retard the growth of certain plants , and stimulate lateral branching . In some cases, it is used to inhibit fruiting and flowering .

Action Environment

The efficacy of this compound can depend on several factors, including the species of the plant, the dosage of the compound, and environmental conditions . For example, the severity of phytotoxicity symptoms caused by this compound can lessen over the growing season . Also, the compound’s effect on plant growth and the number of branches can vary with environmental conditions .

Biochemical Analysis

Biochemical Properties

Dikegulac sodium plays a significant role in biochemical reactions within plants. When absorbed by the plant, it is translocated to the apical meristems, where it inhibits DNA synthesis . This inhibition is achieved through the interaction of this compound with enzymes involved in DNA replication, such as DNA polymerases. Additionally, this compound affects the synthesis of ribosomal RNA (rRNA) by interacting with RNA polymerases, leading to a reduction in protein synthesis . These interactions result in the suppression of apical dominance and the stimulation of lateral branching.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In actively dividing cells, it inhibits cell division by disrupting DNA synthesis . This leads to the suppression of apical dominance and promotes the growth of lateral shoots. In addition to its effects on cell division, this compound also influences cell signaling pathways and gene expression. It has been shown to depress uridine incorporation into both plastid and cytoplasmic ribosomal RNAs, affecting the overall protein synthesis within the cell . Furthermore, this compound can cause phytotoxicity, leading to chlorosis and stunted growth in some plant species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules within the plant cells. Upon uptake, this compound is translocated to the apical meristems, where it inhibits DNA synthesis by binding to DNA polymerases . This inhibition prevents the replication of DNA, thereby suppressing apical dominance. Additionally, this compound affects RNA synthesis by interacting with RNA polymerases, leading to a reduction in rRNA synthesis . This reduction in rRNA synthesis results in decreased protein synthesis, further contributing to the suppression of apical dominance and the promotion of lateral branching.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, the application of this compound results in the inhibition of DNA synthesis and suppression of apical dominance . Over time, the compound may degrade, leading to a gradual reduction in its inhibitory effects. Long-term studies have shown that the effects of this compound on cellular function can persist for several weeks, with some plants exhibiting stunted growth and chlorosis . The severity of these effects may diminish over time as the compound degrades and is metabolized by the plant.

Dosage Effects in Animal Models

While this compound is primarily used in plant studies, its effects on animal models have also been investigated. Studies have shown that the effects of this compound vary with different dosages. At lower dosages, this compound may have minimal effects on animal models. At higher dosages, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. Upon uptake, it is translocated to the apical meristems, where it inhibits DNA synthesis . The compound is then metabolized by various enzymes, including cytochrome P450 enzymes, which play a role in its degradation and detoxification . The metabolic pathways of this compound also involve its interaction with cofactors such as NADPH, which are required for its enzymatic degradation.

Transport and Distribution

The transport and distribution of this compound within plant cells and tissues are crucial for its effectiveness as a plant growth regulator. Upon application, this compound is absorbed by the leaves and translocated to the apical meristems . This translocation is facilitated by the plant’s vascular system, allowing the compound to reach its target sites. Within the cells, this compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization within plant cells. Upon uptake, it is translocated to the apical meristems, where it accumulates in the nucleus and inhibits DNA synthesis . The compound may also localize to other cellular compartments, such as the cytoplasm and plastids, where it affects RNA synthesis and protein production . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dikegulac sodium is synthesized by reacting 2-Keto-L-gulonic acid with 2,2-dimethoxypropane at an elevated temperature in the presence of a strong acid catalyst. This reaction produces an intermediate, which is then hydrolyzed with a base to yield the sodium salt of dikegulac .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of continuous reactors and automated systems to maintain optimal reaction conditions and to handle the intermediate and final products efficiently .

Chemical Reactions Analysis

Types of Reactions: Dikegulac sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Dikegulac sodium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: In plant biology, it is used to study the effects of growth regulators on plant development and physiology.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in agricultural settings.

Industry: It is used in the production of ornamental plants, fruit trees, and other crops to control growth patterns and improve yield

Comparison with Similar Compounds

Benzyladenine: Another plant growth regulator used to promote branching and increase shoot development.

Gibberellins: Plant hormones that promote growth and elongation of cells.

Auxins: Plant hormones that regulate various aspects of growth and development, including cell elongation and division

Uniqueness of Dikegulac Sodium: this compound is unique in its specific mechanism of inhibiting DNA synthesis, which directly affects apical dominance and promotes lateral branching. Unlike other growth regulators, it has a distinct mode of action that makes it particularly effective for creating bushier plants and controlling growth patterns in a wide range of plant species .

Biological Activity

Dikegulac sodium is a plant growth regulator (PGR) primarily used to control plant height and promote branching in various horticultural crops. Its biological activity is characterized by its effects on plant morphology, growth patterns, and physiological responses. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its efficacy, phytotoxicity, and specific applications in different plant species.

This compound functions by inhibiting the apical dominance in plants, which leads to increased lateral branching. This mechanism is attributed to its interference with the normal hormonal balance within the plant, particularly affecting auxin distribution. By disrupting the apical meristem's dominance, this compound encourages the growth of axillary buds, resulting in a bushier plant structure.

1. Sunflower (Helianthus annuus)

A study investigated the effects of this compound applied at varying concentrations (200 to 500 mg·L) on sunflower seedlings. The results indicated that higher concentrations significantly reduced total plant height and diameter compared to control groups treated with manual pinching. Notably, all treatments led to a decrease in fresh and dry weight, with the most pronounced effects observed at 500 mg·L .

| Concentration (mg·L) | Total Height Reduction (%) | Diameter Reduction (%) | Fresh Weight Reduction (%) | Dry Weight Reduction (%) |

|---|---|---|---|---|

| 200 | 15 | 10 | 5 | 7 |

| 300 | 20 | 15 | 10 | 12 |

| 400 | 30 | 25 | 15 | 18 |

| 500 | 40 | 30 | 20 | 25 |

2. Bigleaf Hydrangea (Hydrangea macrophylla)

In trials conducted over several months, this compound was shown to significantly increase branching in bigleaf hydrangea plants. At concentrations of 800 and 1600 mg·L, there was notable phytotoxicity characterized by interveinal chlorosis and leaf curling observed two weeks post-application. However, these symptoms diminished over time, suggesting a transient effect .

| Treatment Group | Height Reduction (%) | Branch Count Increase (%) | Phytotoxicity Rating (1-5) |

|---|---|---|---|

| Control | - | - | 1 |

| This compound (800 mg·L) | 62 | 200% | 4 |

| This compound (1600 mg·L) | 90 | 300% | 5 |

Phytotoxicity Observations

Despite its benefits in promoting branching and controlling height, this compound exhibits phytotoxic effects that can vary based on concentration and plant species. In citrus trees treated with this compound, severe phytotoxicity was noted, including chemical burns on new growth and reduced overall growth rates compared to untreated controls . The symptoms were more pronounced at higher concentrations but tended to resolve over time.

Case Studies

Case Study: Citrus Trees

In a controlled study involving 'Volkamer' lemon trees, this compound treatment resulted in significant reductions in growth compared to untreated controls. The observed phytotoxicity included leaf chlorosis and stunted growth. Notably, no eggs were laid by the Asian citrus psyllid on treated trees, indicating a potential secondary effect on pest behavior due to altered plant quality rather than direct toxicity .

Case Study: Hydrangea Growth Analysis

Research conducted across different geographical locations showed that while this compound enhanced branching in hydrangeas, it also led to significant height reduction and phytotoxic symptoms at higher dosages. The long-term effects showed that while initial growth was stunted, plants eventually recovered with increased branching after several months .

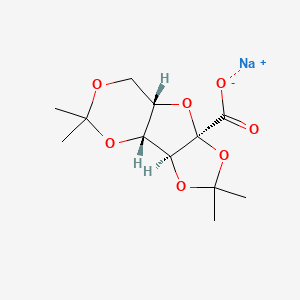

Properties

IUPAC Name |

sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWVPZYHFVYXMZ-QCILGFJPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034540 | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Dikegulac-sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility: 1.49X10+4 mg/L at 25 °C; vapor pressure: 1.81X10-5 mm Hg at 25 °C /Dikegulac acid/, In water, 5.90X10+5 mg/L at 25 °C, In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C) | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A growth regulator, dikegulac (2,3:4,6 di-o-isopropylidine-2-keto-L-gulonate) inhibits amino acid incorporation into proteins. Using Solanum nigrum suspension cultures, it was found that dikegulac rapidly inhibits amino acid uptake into cells, before inhibiting incorporation, with time points starting at a few minutes, and kinetics that are extrapolated back to time zero. With more rapid kinetics, this compound induces leakage of a preloaded dye. The rate of leakage was less with stationary cells in suspension, reiterating that they are more resistant to the effects of this compound. At the concentrations used, the first effect of dikegulac (or one very close to the first effect) is probably on the cell membrane. | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White powder | |

CAS No. |

52508-35-7 | |

| Record name | Dikegulac-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052508357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIKEGULAC-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M4815901H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dikegulac sodium primarily acts by disrupting apical dominance in plants. [] It inhibits the growth of the main stem by affecting meristematic cells in the shoot apex, leading to shorter plants. [] This, in turn, encourages the growth of lateral branches, resulting in bushier and more compact plants. [, ]

A: The effect of this compound on flowering varies across species. In some cases, it delays flowering, [, ] while in others, it can promote flowering or increase the number of flowers. [, ] For example, in red firespike, this compound increased flower number but delayed flowering, while in cucumber, it promoted both flowering and fruit setting. [, ]

A: this compound can cause phytotoxicity in some species, particularly at higher concentrations. [, , ] Common symptoms include interveinal chlorosis, leaf bleaching, and reduced plant growth. [, ] These effects are often temporary and depend on the plant species, environmental conditions, and application rate. [, ]

A: The molecular formula of this compound is C18H27NaO11. It has a molecular weight of 442.39 g/mol. [, ]

A: While specific spectroscopic data is not provided in the research papers, its chemical structure suggests characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR would show peaks corresponding to ester, ketone, and hydroxyl functional groups, while NMR would provide information about the carbon and hydrogen environments within the molecule. []

ANone: The research primarily focuses on this compound's individual effects. Further research is necessary to determine potential interactions and compatibility with other PGRs in mixtures.

ANone: The research papers primarily focus on the application and effects of this compound, with limited information on its stability under various storage conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

A: While the research does not mention specific formulations, it highlights that combining this compound with ascorbic acid (DAA) can improve fruit loosening in citrus while minimizing leaf abscission compared to this compound alone. []

ANone: The provided research focuses on this compound's application in plant science and lacks detailed information regarding its toxicological profile in humans or animals. Further investigation is needed to assess potential risks associated with its use.

ANone: The research primarily focuses on this compound's effects on plants with limited information on its environmental fate. Further research is needed to assess its persistence in soil and water, potential for bioaccumulation, and impact on non-target organisms.

ANone: this compound is primarily used as a plant growth regulator to:

- Promote branching and compactness: It is widely used in ornamental plant production to achieve a bushier and more aesthetically pleasing appearance. [, , , , ]

- Control plant height: It helps manage plant size, making them more manageable for shipping and marketing. [, , ]

- Influence flowering: Depending on the species, it can delay flowering, increase flower number, or promote earlier flowering. [, ]

- Reduce fruit set: It can be used to manage fruit production in certain tree species, such as sweetgum. []

A: Yes, significant variations in response to this compound exist across species and even cultivars. [, , , , ] Some species show pronounced branching and height reduction, while others may exhibit minimal response or even phytotoxicity. [, ] This highlights the importance of conducting species-specific trials to determine optimal application rates and timings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.